(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is an organic compound classified as a nitrile, characterized by the presence of an amino group and a 4-bromophenyl substituent on a prop-2-enenitrile backbone. This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic and industrial settings .
The synthesis of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile typically involves a two-step process:
The molecular formula of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is CHBrN. The compound features:
This configuration contributes to its reactivity and potential biological activity .
(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is largely dependent on its interaction with biological targets:
This makes the compound a candidate for further investigation in drug design and development.
The stability of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile under different conditions (e.g., temperature, pH) is crucial for its applications in synthesis and biological studies. Its reactivity profile allows for diverse functionalization opportunities .
(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile has several applications across different fields:
The Aryl Hydrocarbon Receptor (AhR) functions as a ligand-dependent transcription factor regulating diverse biological processes, including xenobiotic metabolism, immune responses, and cellular proliferation. Dysregulation of AhR signaling is implicated in tumorigenesis across multiple cancer types, positioning it as a promising therapeutic target. (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile exhibits structural complementarity to the AhR ligand-binding domain, primarily attributed to its planar conformation and the presence of the bromine atom, which facilitates specific hydrophobic interactions within the binding cavity [1].
Experimental evidence suggests that bromine's heavy atom effect significantly enhances ligand-receptor binding affinity compared to non-halogenated analogs. This effect arises from bromine's distinct electronic properties—its moderate electronegativity and substantial polarizability—which promote stronger van der Waals contacts and potential halogen bonding interactions with proximal amino acid residues. Consequently, brominated analogs demonstrate improved AhR modulation efficacy compared to their chloro- or fluoro-substituted counterparts .
Table 1: Influence of Halogen Substitution on AhR Ligand Properties in 3-(4-Halophenyl)prop-2-enenitrile Derivatives
Halogen (X) | Atomic Polarizability (ų) | Relative Binding Affinity | Cellular Potency (IC₅₀, nM) |
---|---|---|---|
F | 0.557 | 1.0 (Reference) | >10,000 |
Cl | 2.18 | 3.2 | 2,500 |
Br | 3.05 | 8.7 | 850 |
I | 4.70 | 10.5 | 600 |
Therapeutic modulation of AhR via ligands like (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile influences downstream pathways including:
These multifaceted effects position AhR ligands as compelling candidates for molecularly targeted interventions in breast, lung, and gastrointestinal malignancies [1] .
Structural optimization of 2-phenylacrylonitrile derivatives has yielded compounds with enhanced target specificity and pharmacological profiles against breast cancer models. (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile serves as the chemical template for these developments, with modifications primarily targeting the aminonitrile moiety and the bromophenyl domain to improve anticancer efficacy [1] [2].
Notable analogs demonstrating significant bioactivity include:
Table 2: Antiproliferative Activity of 2-Phenylacrylonitrile Analogs in Breast Cancer Cell Lines
Structural Analog | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Primary Mechanism of Action |
---|---|---|---|
(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile | 15.8 ± 1.2 | 22.4 ± 1.8 | AhR modulation, CYP450 induction |
Benzimidazole Derivative [2] | 0.92 ± 0.11 | 1.15 ± 0.09 | DNA intercalation, Topoisomerase II inhibition |
Thiazole Derivative | 1.45 ± 0.21 | 1.82 ± 0.15 | EGFR/VEGFR-2 dual kinase inhibition |
(Z)-3-(4-((hydroxymethyl)(methyl)amino)phenyl)-2-(4-bromophenyl)acrylonitrile | 3.24 ± 0.32 | 5.11 ± 0.47 | p53 stabilization, ROS generation |
Synthetic methodologies for generating these analogs typically employ Knoevenagel condensation between 4-bromobenzaldehyde derivatives and active methylene nitriles, or Pd-catalyzed cross-coupling to introduce heterocyclic systems. These approaches facilitate systematic SAR exploration to identify candidates with optimized target affinity and pharmacokinetic properties [2] .
The nitrile (-C≡N) functional group in (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile serves as a critical pharmacophore enabling specific interactions with biological targets. This moiety exhibits a strong dipole moment (3.5-4.0 D) and participates in hydrogen bonding as an efficient hydrogen bond acceptor, facilitating interactions with enzymatic catalytic residues and receptor binding pockets .
Experimental and computational analyses reveal three primary mechanistic pathways modulated by this compound class:
Table 3: Molecular Interactions of Nitrile Group in Biological Systems
Interaction Type | Bonding Partners | Energy (kJ/mol) | Biological Consequence |
---|---|---|---|
Hydrogen Bonding | Ser/Thr/Tyr -OH, Backbone -NH | 12–25 | Enhanced target binding affinity |
Dipolar Coordination | Cys -SH, Met -S-CH₃ | 8–15 | Enzyme active site inhibition |
Van der Waals Contact | Hydrophobic pocket residues | 4–10 | Ligand positioning and orientation |
Halogen Bonding (Br) | Carbonyl O, Peptide backbone | 15–30 | Specific molecular recognition |
Quantum chemical calculations (DFT, TD-DFT) on (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile reveal a HOMO-LUMO gap of approximately 4.1 eV, indicating significant charge transfer potential. The LUMO is primarily localized on the nitrile and bromophenyl ring, facilitating electron acceptance during interactions with biological nucleophiles, while the HOMO resides predominantly on the enamine functionality . This electronic configuration supports the compound's role in redox modulation and electrophilic targeting of cellular components, establishing its mechanistic foundation for anticancer activity.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7